7-Iodo-isothiochroman-4-one
Description
7-Iodo-isothiochroman-4-one is a sulfur-containing heterocyclic compound characterized by a fused bicyclic structure with an iodine substituent at the 7-position and a ketone group at the 4-position. The iodine substituent likely enhances molecular weight and lipophilicity compared to oxygen- or methoxy-substituted analogs, influencing reactivity and pharmacokinetic behavior .
Properties
Molecular Formula |
C9H7IOS |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
7-iodo-1H-isothiochromen-4-one |
InChI |
InChI=1S/C9H7IOS/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 |
InChI Key |
QEOYBMINTWSFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)C(=O)CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : Iodine’s electronegativity and leaving-group capability may facilitate nucleophilic substitution reactions, a feature absent in methoxy- or hydroxyl-substituted compounds .
- Polarity: Oxygen-core chromanones (e.g., 7-Methoxychroman-4-one) exhibit higher polarity than sulfur-core analogs, affecting solubility and bioavailability .
Research Implications
However, its higher molecular weight and lipophilicity may necessitate structural optimization for drug-likeness. Further studies are required to validate its biological activity and pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Iodo-isothiochroman-4-one, and how do reaction conditions influence yield?
- Methodology : Nucleophilic substitution at the 7-position using iodide sources (e.g., KI/NaI in polar aprotic solvents like DMF) is a primary route. Reductive cyclization of iodo-substituted precursors (e.g., using NaBH₄ or LiAlH₄) is another approach. Solvent polarity, temperature (80–120°C), and catalyst selection (e.g., Pd for cross-coupling) critically affect yield .
- Key Data : highlights analogous brominated compounds requiring anhydrous conditions for stability, suggesting similar precautions for iodinated derivatives.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to distinguish aromatic protons and carbonyl groups.
- IR Spectroscopy : Confirm the thiocarbonyl (C=S) stretch at ~1100–1250 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion clusters (e.g., [M+H]⁺) and iodine isotope patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing effects .
Intermediate Research Questions
Q. How can researchers optimize reaction conditions to mitigate iodine displacement during functionalization?
- Methodology :
- Solvent Selection : Use low-polarity solvents (e.g., THF) to reduce nucleophilic competition.
- Temperature Control : Lower temperatures (≤60°C) minimize iodine volatility.
- Protecting Groups : Introduce tert-butyl or silyl groups to shield reactive sites .
- Data Contradiction : Conflicting reports on iodine stability in DMSO ( vs. 19) suggest pilot studies with varying solvent/base combinations.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodology :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for iodinated derivatives?
- Methodology :
- Isotopic Labeling : Synthesize ¹²⁷I/¹²⁹I isotopologues to distinguish NMR splitting patterns.
- DFT Simulations : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16).
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange .
Q. What strategies enable mechanistic studies of thiocarbonyl reactivity in this compound?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
- Variable-Temperature Experiments : Plot Arrhenius/Eyring parameters to determine activation energy.
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or electrophilic quenchers .
Guidelines for Rigorous Research
- Experimental Design : Follow ’s framework for reproducibility, including detailed protocols for solvent purification and inert atmosphere setups.
- Conflict Resolution : When data conflicts arise (e.g., iodine stability), apply ’s approach to analyze contradictions through iterative hypothesis testing.
- Ethical Compliance : Adhere to ’s standards for reporting synthetic procedures and spectral validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
